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Compound of Interest

N-methoxy-N,2,4-
Compound Name: ) )
trimethylbenzamide

CAS No.: 1221346-39-9

Cat. No.: B1421086

Get Quote

Executive Summary & Chemical Context

Compound:

-Methoxy-
,2,4-trimethylbenzamide Molecular Formula:

Molecular Weight: 207.27 g/mol Role: Key intermediate for the synthesis of 2,4-dimethyl-
substituted aryl ketones via nucleophilic acyl substitution (Weinreb ketone synthesis).[1]

This compound represents a critical scaffold in medicinal chemistry.[2] Unlike simple
benzamides, the presence of the 2-methyl (ortho) substituent introduces significant steric
strain, impacting the planarity of the amide bond. This results in characteristic spectroscopic
signatures—specifically in NMR—that can be misinterpreted as impurities if not understood
through the lens of rotational isomerism.

Synthesis & Sample Provenance
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To ensure the integrity of the characterization data, the provenance of the sample must be
established. The standard synthesis involves the acylation of

-dimethylhydroxylamine.

Optimized Synthetic Protocol

e Reagents: 2,4-Dimethylbenzoyl chloride (1.0 equiv),
-dimethylhydroxylamine hydrochloride (1.1 equiv), Pyridine (2.2 equiv).[1]
e Solvent: Dichloromethane (DCM), anhydrous.[2]
» Conditions:
, 2 hours.

Critical Process Control: The reaction must be quenched with dilute HCI to remove excess
pyridine. Residual pyridine forms a salt with the product in some matrices, appearing as broad
downfield signals in

NMR (

8.5-9.0 ppm).

Purification
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Figure 1: Synthetic workflow ensuring removal of basic impurities prior to spectral analysis.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.echemi.com/products/pid_Rock5817-nn-dimethylbenzamide.html
https://pdf.benchchem.com/79/An_In_depth_Technical_Guide_to_Benzamide_N_N_4_trimethyl_A_Key_Intermediate_in_Chemical_Research.pdf
https://www.benchchem.com/product/b1421086/docs?utm_src=pdf-body-img#technical-guide-structural-elucidation-of-methoxy-2-4-trimethylbenzamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Elucidation: Spectroscopic Analysis[3][4]
A. Mass Spectrometry (MS)

The mass spectrum of Weinreb amides is distinct due to the stability of the
-methoxy-
-methyl moiety.[1]
e Molecular lon (
): Expected at
207.

o Base Peak: The fragmentation is driven by

-cleavage.[1][3] The Weinreb amide bond is weaker than the aryl-carbonyl bond, but the
most stable fragment is typically the acylium ion.

Fragmentation Pathway:

o Loss of Methoxy Radical (
):
176 (Minor).
e -Cleavage (Loss of
): This generates the 2,4-dimethylbenzoyl cation (
133).[1] This is invariably the base peak (100% abundance).

e Secondary Fragmentation: Loss of CO from the acylium ion yields the 2,4-dimethylphenyl
cation (

105).
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Figure 2: Primary fragmentation pathway under Electron Impact (El) ionization.[1]

B. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the diagnostic handle.
+ Amide | Band: Weinreb amides exhibit a

stretch at 1650-1665 cm

[1]

o Note: This is slightly lower energy than typical tertiary amides due to the electron-donating
methoxy group on the nitrogen, which increases single-bond character via resonance.[1]

¢ C-H Stretches:

o Aromatic C-H: ~3000-3100 cm

1]
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o Aliphatic C-H (Methyls): 2850-2980 cm
1]

C. Nuclear Magnetic Resonance ( NMR)

This is the most complex and informative technique for this molecule due to the Ortho Effect.

The "Ortho Effect" & Rotational Isomerism

In para-substituted Weinreb amides, the

-OMe and

-Me groups appear as sharp singlets.[1] However, the 2-methyl group in the title compound
exerts steric pressure on the amide carbonyl, increasing the barrier to rotation around the

bond.

¢ Result: At room temperature (

), the
-Me and
-OMe signals often appear as broad humps or split signals (rotamers).[1]

 Validation: Running the NMR at elevated temperature (

) will cause these peaks to coalesce into sharp singlets. Do not mistake this broadening for
paramagnetic impurities.

Proton Assignment Table (

, 500 MH2z)
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. Shifei( Lo . Assighment
Position Multiplicity Integration Lodi
ogic
ppm) g
Ortho to C=0;
Doublet ( deshielded by
Ar-H (6) 7.15-7.25 1H
Hz) carbonyl
anisotropy.[1]
Doublet ( Meta to C=0;
Ar-H (5) 6.95 - 7.05 1H adjacent to H-6.
HZ) [1]
Isolated between
Ar-H (3) 6.90 — 7.00 Singlet (Broad) 1H Me-2 and Me-4.
[1]
Characteristic
3.40-3.60 Broad Singlet 3H Weinreb shift;
40 - 3. road Single
-OMe g broadened by
rotamers.[1]
Characteristic
_ Weinreb shift;
M 3.20-3.30 Broad Singlet 3H
-Me broadened by
rotamers.[1]
Para-methyl;
Ar-Me (4) 2.30-2.35 Singlet 3H typical benzylic
shift.[1]
Ortho-methyl,
_ slightly shielded
Ar-Me (2) 2.20-2.28 Singlet 3H )
relative to pos 4.
[1]
*Note: Shifts may vary by
ppm depending on concentration and temperature.
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D. Carbon NMR ( NMR)

The carbon spectrum confirms the skeleton and lacks the dynamic broadening seen in proton
NMR (due to the slower timescale).

e Carbonyl (C=0):
169-171 ppm. (Typical amide region).[2][3][4][5][6]
e Aromatic Quaternary Carbons:
o C-1 (Ipso):
132-135 ppm.[1]
o C-2 (Ortho-Me):
135-138 ppm.[1]
o C-4 (Para-Me):
138-140 ppm.[1]
e Aromatic Methine Carbons (CH):
o C-6, C-5, C-3: Cluster in the
126-131 ppm range.[1]
e Aliphatic Carbons:

o -OMe:

61.0 ppm (Distinctive downfield aliphatic signal).[1]
o -Me:

32-34 ppm.[1]

o Ar-Me (2,4):
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19-21 ppm (Two distinct signals).[1]

Summary of Key Identification Markers

To certify the structure of
-methoxy-
,2,4-trimethylbenzamide, the following criteria must be met:
e MS: Base peak at
133 (Acylium ion).
¢ |IR: Strong band at ~1660 cm
J1]
e NMR:
o Presence of four methyl signals (two aromatic, one
-Me, one
-Me).[1]
o AB spin system (two doublets) for H-5/H-6 + one singlet for H-3.[1]

o Broadening of N-Me/OMe peaks at room temperature (The "Ortho Effect").[1]

References

o Synthesis of Weinreb Amides: Nahm, S.; Weinreb, S. M. "

-Methoxy-

-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
Link

e Ortho Effect in NMR: Harikrishna, K.; et al. "Some interesting

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.echemi.com/products/pid_Rock5817-nn-dimethylbenzamide.html
https://www.echemi.com/products/pid_Rock5817-nn-dimethylbenzamide.html
https://www.echemi.com/products/pid_Rock5817-nn-dimethylbenzamide.html
https://www.echemi.com/products/pid_Rock5817-nn-dimethylbenzamide.html
https://www.echemi.com/products/pid_Rock5817-nn-dimethylbenzamide.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fabs%2Fpii%2FS004040390192994X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR features of ortho substituted
-methoxy-

-methyl benzamides." Indian Journal of Chemistry - Section B, 2015, 54B, 1129-1134.[1]
Link

« Fragmentation Patterns: Murphy, J. A.; et al. "Direct Conversion of

-Methoxy-

-methylamides (Weinreb Amides) to Ketones."[1] Organic Letters, 2005, 7(7), 1427-1429.[7]
Link

+ General Benzamide Data: "Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-."
BenchChem Technical Guides. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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